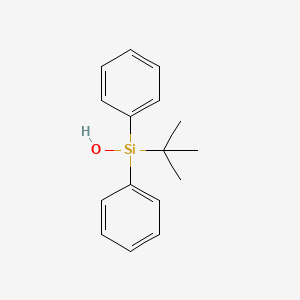

tert-butyldiphenylsilanol

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-hydroxy-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20OSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAYGNMKNYRIHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345922 | |

| Record name | Silanol, (1,1-dimethylethyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93547-88-7 | |

| Record name | Silanol, (1,1-dimethylethyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of Tert Butyldiphenylsilanol

General Synthetic Strategies for Organosilanols

Organosilanols, characterized by the Si-O-H functional group, are fundamental building blocks in organosilicon chemistry. thieme-connect.de Their synthesis is primarily achieved through two major pathways: hydrolysis of silicon-heteroatom bonds and oxidation of silicon-hydrogen bonds.

The most conventional route to silanols involves the hydrolysis of silanes bearing a leaving group, such as a halide, alkoxide, or amide. wikipedia.orgkyoto-u.ac.jp This reaction involves the nucleophilic attack of water on the silicon center, displacing the leaving group and forming the desired silanol (B1196071) along with a byproduct.

The general reaction is: R₃Si-X + H₂O → R₃Si-OH + HX (where X = Halogen, OR', NR'₂)

The reactivity of the precursor is highly dependent on the nature of the leaving group (X). wikipedia.orgmdpi.com

Halosilanes: Chlorosilanes are the most frequently used precursors due to their high reactivity. wikipedia.org The hydrolysis is often rapid and can be performed simply by adding water. thieme-connect.de For less reactive halosilanes, such as fluorosilanes, more forcing conditions like the use of an alkali may be required. wikipedia.org

Alkoxysilanes: These compounds, also known as silyl (B83357) ethers, hydrolyze more slowly than halosilanes. wikipedia.orggelest.com The reaction can be catalyzed by either acids or bases. gelest.comgoogle.com The rate of hydrolysis is influenced by the steric bulk of the alkoxy groups, with methoxy (B1213986) groups hydrolyzing significantly faster than ethoxy groups. gelest.com

Aminosilanes: The hydrolysis of aminosilanes can be more challenging. The reaction often requires catalysis, such as a dilute mineral acid, to proceed efficiently. google.comnih.gov

A summary of these hydrolytic methods is presented in Table 1.

| Precursor Type | General Reactivity | Typical Conditions | Byproduct |

| Halosilanes (e.g., R₃Si-Cl) | High | Neutral water; sometimes with a base to scavenge acid | Hydrohalic acid (e.g., HCl) |

| Alkoxysilanes (e.g., R₃Si-OR') | Moderate to Low | Acid or base catalysis; sometimes requires heat google.com | Alcohol (e.g., R'OH) |

| Aminosilanes (e.g., R₃Si-NR'₂) | Low | Acid catalysis google.com | Amine (e.g., HNR'₂) |

Table 1. General characteristics of hydrolytic methods for silanol synthesis.

Common oxidants include:

Potassium permanganate (B83412) (KMnO₄) wikipedia.org

Ozone (O₃) thieme-connect.de

Peracids and dioxiranes wikipedia.orgliv.ac.uk

In addition to stoichiometric oxidants, transition-metal-catalyzed methods have been developed that utilize milder and more environmentally benign oxidants like water or molecular oxygen. kyoto-u.ac.jprsc.org Catalysts based on noble metals such as rhodium, ruthenium, palladium, and gold have been shown to promote the efficient oxidation of hydrosilanes. liv.ac.uk More recently, catalysts based on earth-abundant metals like manganese have also proven highly effective. rsc.orgresearchgate.net

Targeted Synthetic Routes to tert-Butyldiphenylsilanol

Building upon the general principles, several specific methods have been successfully applied to synthesize this compound with high efficiency and selectivity.

A direct and high-yielding method for preparing this compound is the hydrolysis of its corresponding chlorosilane precursor, tert-butyl(chloro)diphenylsilane. hsppharma.comgoogle.com This precursor is a common silylating agent used to protect hydroxyl groups in organic synthesis. wikipedia.orgscbt.com The hydrolysis reaction effectively reverses this protection, cleaving the Si-Cl bond to form the stable Si-OH group. google.com

In a documented laboratory procedure, this compound was prepared from tert-butyl(chloro)diphenylsilane and purified via a silica (B1680970) plug, affording the product as a white solid in 92% yield. acs.org The steric bulk imparted by the tert-butyl and two phenyl groups contributes to the low reactivity of the resulting silanol towards self-condensation, making it a stable, isolable compound. thieme-connect.detandfonline.com

A modern, metal-free approach involves the oxidation of tert-butyldiphenylsilane using visible light and an organoboron catalyst. mdpi.com This method represents a greener alternative to traditional oxidation techniques, avoiding the use of heavy metals and harsh reagents. sigmaaldrich.com

In a specific application, tert-butyldiphenylsilane was subjected to oxidation using an organoboron catalyst under visible light irradiation. This process successfully yielded this compound (2u) as a colorless oil with a 52% isolated yield. mdpi.com The reaction proceeds under mild conditions and demonstrates the utility of photoredox catalysis in organosilicon synthesis. mdpi.comsigmaaldrich.com

Electrochemical methods provide a sustainable and efficient route for constructing Si-O bonds through the oxidative dehydrogenation of hydrosilanes. rsc.orgrsc.org This technique uses an electric current to drive the reaction, often in the presence of a recyclable ionic liquid that acts as both a catalyst and an electrolyte, eliminating the need for external additives. rsc.orgrsc.org

The process involves the generation of silyl radicals from hydrosilanes, which then react with an oxygen nucleophile, such as water, to form the corresponding silanol. rsc.orgrsc.org While a specific report detailing the synthesis of this compound via this exact method is not available, the methodology has been shown to have a broad substrate scope with high functional group compatibility, achieving yields of up to 96% for various silanols. rsc.orgrsc.org For instance, the closely related compound butyldiphenylsilanol has been synthesized in 75% yield using this electrochemical approach, highlighting its applicability to sterically hindered silanes. rsc.org

A comparison of these targeted synthetic routes is provided in Table 2.

| Method | Precursor | Key Reagents/Conditions | Reported Yield |

| Hydrolytic Cleavage | tert-Butyl(chloro)diphenylsilane | Water, purification via silica plug | 92% acs.org |

| Visible Light-Mediated Oxidation | tert-Butyldiphenylsilane | Organoboron catalyst, visible light | 52% mdpi.com |

| Electrochemical Oxidation | tert-Butyldiphenylsilane | Electrochemical cell, ionic liquid catalyst, water | High (by analogy) rsc.orgrsc.orgrsc.org |

Table 2. Comparison of targeted synthetic routes to this compound.

Advanced Purification and Isolation Techniques for this compound

The isolation and purification of this compound are critical steps to obtain a high-purity product, essential for its subsequent applications, such as in the synthesis of nucleoside derivatives or as a bulky protecting group. wits.ac.zawikipedia.org The primary challenge in the purification of silanols is their propensity to undergo self-condensation to form siloxanes, particularly under acidic or basic conditions. thieme-connect.de Therefore, purification methods are often performed under neutral conditions. thieme-connect.de Advanced techniques, primarily chromatography and crystallization, are employed to effectively separate the desired silanol from starting materials, byproducts, and siloxanes.

Common purification strategies involve column chromatography on silica gel and recrystallization from appropriate solvent systems. mdpi.comnih.goviucr.orgthieme-connect.de The choice of technique and specific conditions often depends on the scale of the reaction and the nature of the impurities present.

Chromatographic Methods

Column chromatography is a widely utilized technique for the purification of this compound, offering effective separation based on the differential adsorption of components in a mixture onto a stationary phase.

Silica Gel Chromatography:

Flash column chromatography using silica gel is a standard and efficient method for purifying this compound. unit.no The process typically involves eluting the crude product through a column packed with silica gel using a non-polar solvent to remove less polar impurities first. Subsequently, a more polar solvent or a solvent mixture is used to elute the target compound, this compound. acs.org

One common approach is to first use a non-polar solvent like hexane (B92381) to wash away non-polar byproducts. The desired silanol is then eluted with a more polar solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). acs.org A mixture of petroleum ether and ethyl acetate (B1210297) is also frequently used as the eluent system. unit.norsc.orgrsc.org

Research findings have demonstrated the successful purification of this compound using various silica gel chromatography conditions, as detailed in the table below.

| Stationary Phase | Eluent System | Observations | Yield | Reference |

| Silica Gel | Hexane, then THF | Hexane removes non-polar components before THF elutes the product. | 92% | acs.org |

| Silica Gel | Hexane/Ethyl Acetate (6:5) | Yielded a glassy material that was further purified by crystallization. | 61% | nih.goviucr.org |

| Silica Gel | Petroleum Ether/Ethyl Acetate (20:1) | Rapid column chromatography for purification. | - | rsc.org |

| Silica Gel | Petroleum Ether/Ethyl Acetate (1:1) | Purified the crude product to a fluffy white foamy oil. | 70% | unit.no |

| Silica Gel | Petroleum Ether/Ethyl Acetate (100:4) | Flash chromatography yielded a colorless oil. | 45% | rsc.org |

Gel Permeation Chromatography (GPC):

For more specialized purification, preparative recycle-type Gel Permeation Chromatography (GPC) has been mentioned as a technique for the purification of compounds in reactions where this compound is formed. oup.com GPC separates molecules based on their size, and can be an effective method for removing oligomeric siloxane byproducts.

Crystallization Techniques

Recrystallization is another cornerstone technique for obtaining high-purity, crystalline this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. youtube.com A saturated solution of the crude product is prepared in a suitable hot solvent, and as the solution cools, the solubility decreases, leading to the formation of crystals of the purified compound, while impurities remain in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, various solvent systems have been reported.

| Crystallization Solvent(s) | Melting Point (°C) | Observations | Reference |

| Hexane | - | Used for recrystallization. | thieme-connect.deescholarship.org |

| Hexane-Diethyl Ether | 59-61 | Yielded the final crystalline product after initial chromatographic purification. | nih.goviucr.org |

| Toluene | 61-62 | Purified the byproduct this compound. | arkat-usa.org |

In some procedures, chromatography is used as an initial purification step to remove the bulk of impurities, followed by recrystallization to achieve the final, high-purity solid product. nih.goviucr.org For instance, after initial purification on a silica gel column, the resulting material was recrystallized from a hexane-diethyl ether mixture to yield pure crystals. nih.goviucr.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of Tert Butyldiphenylsilanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Silanol (B1196071) Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tert-butyldiphenylsilanol, offering a detailed map of the hydrogen, carbon, and silicon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of this compound provides distinct signals corresponding to the different proton environments. The aromatic protons on the two phenyl groups typically appear as a multiplet in the region of δ 7.35–7.73 ppm. rsc.orgacs.org The nine equivalent protons of the tert-butyl group produce a sharp singlet at approximately δ 1.07 ppm. rsc.orgacs.org The hydroxyl proton (OH) signal is often observed as a broad singlet, with its chemical shift being variable depending on concentration and solvent; for instance, it has been reported at around δ 1.88 ppm in chloroform-d. acs.org

| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity |

| Phenyl (C₆H₅) | 7.35–7.73 | Multiplet |

| tert-Butyl ((CH₃)₃C) | 1.07 | Singlet |

| Hydroxyl (OH) | ~1.88 | Broad Singlet |

Data sourced from studies conducted in CDCl₃. rsc.orgacs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbon atoms of the phenyl and tert-butyl groups. The aromatic carbons typically resonate in the range of δ 127.9 to 135.3 ppm. acs.org Specifically, the signals can be assigned to the ipso, ortho, meta, and para carbons of the phenyl rings. The carbon atom of the tert-butyl group attached to the silicon appears at approximately δ 19.2 ppm, while the methyl carbons of the tert-butyl group are found at around δ 26.7 ppm. acs.org

| Carbon Environment | Chemical Shift (δ) in ppm |

| Phenyl (ipso, ortho, meta, para) | 127.9–135.3 |

| tert-Butyl (quaternary C) | 19.2 |

| tert-Butyl (CH₃) | 26.7 |

Data sourced from studies conducted in CDCl₃. acs.org

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) Analysis

²⁹Si NMR spectroscopy provides direct information about the silicon environment. For this compound, the ²⁹Si NMR spectrum shows a characteristic signal at a chemical shift of approximately δ -5.6 ppm in chloroform-d. acs.org This chemical shift is indicative of a silicon atom in a silanol (-SiOH) group and is a key identifier for this class of compounds.

| Silicon Environment | Chemical Shift (δ) in ppm |

| Si(OH)(C(CH₃)₃)(C₆H₅)₂ | -5.6 |

Data sourced from studies conducted in CDCl₃. acs.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are crucial for identifying the specific functional groups present in a molecule by measuring the vibrations of its bonds.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for identifying the functional groups in this compound. The most prominent and diagnostic absorption band is that of the hydroxyl (O-H) group, which appears as a broad peak in the region of 3256 cm⁻¹. acs.org This broadening is a result of intermolecular hydrogen bonding between the silanol molecules. Other characteristic peaks for the phenyl and tert-butyl groups are also present in the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | ~3256 |

Data represents a key stretching frequency. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass and, consequently, the elemental composition of a molecule with high accuracy. For this compound (C₁₆H₂₀OSi), the calculated exact mass for the molecular ion [M]⁺• is 256.1283. acs.org Experimental results from HRMS analysis show a found mass of 256.1282, which is in excellent agreement with the calculated value, thus confirming the molecular formula. acs.org

| Analysis | Value |

| Molecular Formula | C₁₆H₂₀OSi |

| Calculated m/z ([M]⁺•) | 256.1283 |

| Found m/z ([M]⁺•) | 256.1282 |

Data obtained via Electron Ionization (EI⁺). acs.org

X-ray Diffraction Analysis of Related Silanol Structures and Derivatives

Analysis of various partly hydroxylated SiO₄ tetrahedra using the Inorganic Crystal Structure Database (ICSD) reveals key structural characteristics. rruff.infogeoscienceworld.orgresearchgate.net The silicon-oxygen bond distance in the silanol group (Si-OH) is typically around 1.65 Å. wikipedia.org However, this distance is not fixed and varies depending on the degree of condensation of the silica (B1680970) tetrahedra. rruff.infogeoscienceworld.orgresearchgate.net For instance, the average Si-OH bond length decreases as the number of bridging oxygen atoms (Si-O-Si) connected to the silicon atom increases. rruff.infogeoscienceworld.orgresearchgate.net In orthosilicates (isolated SiO₄ tetrahedra), the average Si-OH distance is 1.668 Å, whereas in tetrahedra with three bridging oxygen atoms, this distance shortens to an average of 1.604 Å. rruff.infogeoscienceworld.orgresearchgate.net In contrast, the bond lengths of the non-hydroxylated Si-O bonds remain relatively constant at approximately 1.62 Å. rruff.infogeoscienceworld.orgresearchgate.net This variation is attributed to the distribution of bond strengths required to satisfy the charge of the Si⁴⁺ ion. rruff.inforesearchgate.net

In the solid state, silanols, including derivatives like this compound, are known to form hydrogen bonds, which significantly influence their crystal packing and physical properties. wikipedia.org These structural details, elucidated by XRD, are fundamental for applications in materials science and synthetic chemistry. researchgate.net

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the purification, separation, and quantitative analysis of this compound and its derivatives. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

Silica Gel Column Chromatography

Silica gel column chromatography is a standard and widely used method for the purification of silanols from reaction mixtures. mdpi.com The stationary phase, silica gel, is a polar adsorbent. The separation mechanism is based on the differential adsorption of the components of a mixture onto the silica surface. fujifilm.com The silanol group (Si-OH) on molecules like this compound can interact with the silanol groups on the silica gel surface via hydrogen bonding. amazonaws.com

The choice of mobile phase (eluent) is critical for successful separation. A solvent system is selected to provide differential migration rates for the desired compound and any impurities. For the purification of this compound and related compounds, non-polar to moderately polar solvent mixtures are typically employed. The crude product is loaded onto the top of a column packed with silica gel, and the eluent is passed through the column. Components with weaker interactions with the silica gel travel down the column faster, while those with stronger interactions are retained longer. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. For example, this compound has been purified using a silica plug eluted with hexane (B92381) to remove unreacted starting material like tert-butyl(chloro)diphenylsilane. researchgate.net In other syntheses, column chromatography with solvent systems such as petroleum ether/ethyl acetate (B1210297) or ether/petroleum ether has been successfully used to isolate various silanols. mdpi.comsci-hub.st

| Compound | Eluent System | Reference |

|---|---|---|

| This compound | Hexane (for silica plug) | researchgate.net |

| Methyldiphenylsilanol | Petroleum ether/Ethyl acetate (200:1) | mdpi.com |

| Diphenyl(p-tolyl)silanol | Petroleum ether/Ethyl acetate (200:1) | mdpi.com |

| 8-Tert-Butyldiphenylsilyloxy-2-octyn-1-ol | Ether/Petroleum ether (1:1) | sci-hub.st |

Preparative Thin Layer Chromatography (TLC)

Preparative Thin Layer Chromatography (TLC) is another valuable adsorption chromatography technique used for the purification of small- to medium-scale samples (typically 1 mg to 1 g). amazonaws.com It operates on the same principles as analytical TLC but utilizes thicker stationary phase layers (e.g., 0.5-2.5 mm) on larger plates (e.g., 20 cm x 20 cm) to accommodate more material. amazonaws.comrochester.edu

For the purification of this compound, a concentrated solution of the crude mixture is applied as a narrow band near the bottom of the preparative TLC plate. rochester.edu The plate is then developed in a chamber containing a suitable mobile phase, the composition of which is usually optimized beforehand using analytical TLC. As the solvent moves up the plate, the components of the mixture separate into distinct horizontal bands based on their affinity for the stationary phase. science.gov

After development, the separated bands are visualized, most commonly using a UV lamp if the compounds are UV-active. rochester.edu The band corresponding to the desired product is marked, and the silica gel from that region is carefully scraped off the plate. rochester.edu The compound is then recovered by washing the collected silica with a polar solvent (like ethyl acetate or methanol) to dissolve the product, followed by filtration to remove the silica gel and evaporation of the solvent. rochester.edu This method is particularly useful for separating compounds with close retention factors (Rf) where column chromatography might be less efficient. amazonaws.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

When a silanol possesses a chiral center, such as in certain derivatives of this compound, it can exist as a pair of enantiomers. Determining the enantiomeric purity or enantiomeric excess (ee) of a sample is crucial in many fields, particularly in pharmaceuticals. mdpi.comuclan.ac.uk Chiral High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating and quantifying enantiomers. uma.es

This method utilizes a chiral stationary phase (CSP), which is designed to interact differently with each enantiomer of a chiral compound. researchgate.net The CSP is often composed of a chiral selector molecule immobilized on a silica support. mdpi.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral silanols and related organosilicon compounds. researchgate.net

When a racemic or enantioenriched mixture is passed through the chiral column, the differential diastereomeric interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation. researchgate.net A UV or other suitable detector measures the concentration of each enantiomer as it elutes from the column. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. The selection of the mobile phase, often a mixture of alkanes (like n-hexane) and alcohols (like 2-propanol or ethanol), and sometimes a basic additive like diethylamine, is critical for achieving optimal resolution. uclan.ac.ukresearchgate.net

| Chiral Compound Type | Chiral Stationary Phase (Column) | Mobile Phase (v/v/v) | Reference |

|---|---|---|---|

| Chiral Silanol (sila-procyclidine) | CHIRALCEL OD (Cellulose-based) | n-hexane/2-propanol/diethylamine (980:20:0.2) | researchgate.net |

| Chiral Silane (B1218182) | CHIRALPAK AS (Amylose-based) | n-hexane/2-propanol/diethylamine (980:20:0.2) | researchgate.net |

| Anticancer Reagent (Cytarabine) | Chiralpak AD-H | n-hexane/2-propanol (50:50) | uclan.ac.uk |

| Anticancer Reagent (Cytarabine) | Chiralcel OJ-H | n-hexane/ethanol/diethylamine (60:40:0.2) | uclan.ac.uk |

Reactivity Profiles and Chemical Transformations Involving Tert Butyldiphenylsilanol

Silanol (B1196071) Condensation Reactions and Disiloxane (B77578) Formation

Silanols, including tert-butyldiphenylsilanol, are characterized by the presence of a hydroxyl group attached to a silicon atom. A fundamental reaction of silanols is their condensation to form disiloxanes, which involves the elimination of a water molecule from two silanol moieties. This process can be promoted by either acidic or basic conditions.

Under certain reaction conditions, this compound can be susceptible to self-condensation, leading to the formation of the corresponding disiloxane, 1,3-di-tert-butyl-1,1,3,3-tetraphenyldisiloxane. This transformation can sometimes be observed as a competing or decomposition pathway in reactions where the silanol is used as a catalyst or reagent. For instance, in direct amidation reactions catalyzed by triarylsilanols, the silanol catalyst can undergo condensation to the catalytically inactive disiloxane. thieme-connect.com The steric bulk of the tert-butyl and phenyl groups on the silicon atom in this compound influences the rate of this condensation compared to less hindered silanols. iwu.edu The presence of water or "wet" solvents can also facilitate the hydrolysis of related silyl (B83357) compounds, leading to the formation of this compound, which may then be prone to condensation. arkat-usa.org

Applications as a Precursor to the tert-Butyldiphenylsilyl (TBDPS) Protecting Group

One of the most widespread applications of this compound is as a precursor to the tert-butyldiphenylsilyl (TBDPS) protecting group. This group is renowned in organic synthesis for its stability and is used to protect hydroxyl functions in a wide array of molecules. wikipedia.orgontosight.ai

The direct use of this compound for protection is not common. Instead, it is typically converted to a more reactive silylating agent, most notably tert-butyldiphenylsilyl chloride (TBDPSCl). nih.gov This conversion can be achieved by reacting the silanol with a chlorinating agent like thionyl chloride (SOCl₂).

The protection of an alcohol (R-OH) is then carried out using TBDPSCl in the presence of a base, such as imidazole (B134444) or pyridine (B92270). The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of TBDPSCl. The base serves to activate the alcohol by deprotonation or to neutralize the hydrochloric acid byproduct, driving the reaction to completion. wikipedia.org The use of N-methylimidazole, sometimes with catalytic iodine, has been shown to significantly accelerate the silylation of various alcohols. researchgate.net

The TBDPS group is distinguished by its significant steric bulk, a property that governs its high degree of selectivity in protection reactions. wikipedia.org

Chemoselectivity : When a molecule contains multiple hydroxyl groups, TBDPSCl will preferentially react with the least sterically hindered one. This allows for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols. wikipedia.orgorganic-chemistry.org This chemoselectivity is a cornerstone of its utility in the synthesis of complex polyhydroxylated natural products. nih.gov

Stereoselectivity : The steric hindrance of the TBDPS group also imparts stereoselectivity. For example, equatorial hydroxyl groups in cyclic systems are more readily protected than the more sterically encumbered axial hydroxyl groups. wikipedia.org Furthermore, enantioselective silylation has become a significant field, allowing for the kinetic resolution of racemic alcohols or the desymmetrization of diols, although this is more often explored with hydrosilanes rather than silyl chlorides directly. nih.gov

The following table summarizes the selectivity observed in the silylation of diols.

| Substrate Type | Silylating Agent | Selectivity | Reference |

| 1,5-Diols | TES-Cl | Preferential silylation of the allylic alcohol (>95:5) over the homoallylic alcohol. | nih.gov |

| Polyols | TBDPSCl | Preferential silylation of primary alcohols over secondary alcohols. | wikipedia.org |

| Cyclic Diols | TBDPSCl | Preferential protection of equatorial hydroxyls over axial ones. | wikipedia.org |

The removal of the TBDPS group is a critical step in a synthetic sequence. A variety of methods have been developed to achieve this cleavage efficiently and selectively. libretexts.org The choice of reagent is often dictated by the presence of other protecting groups and functional groups within the molecule.

The most common method for cleaving silyl ethers, including TBDPS ethers, relies on a source of fluoride (B91410) ions, owing to the exceptionally high strength of the silicon-fluorine bond. organic-chemistry.org

| Reagent | Conditions | Selectivity/Comments | References |

| Tetrabutylammonium (B224687) fluoride (TBAF) | THF, room temperature | Most common and generally effective method. The high basicity of TBAF can sometimes cause side reactions. thieme-connect.comgelest.com | |

| Hydrofluoric acid (HF) | Acetonitrile or in a pyridine complex (HF•pyr) | Highly effective but corrosive. Can be used for selective deprotection. gelest.comstackexchange.com | |

| Acidic Hydrolysis | Acetic acid, HCl, Trifluoroacetic acid (TFA) | TBDPS is relatively stable to acid, but cleavage can be effected under stronger acidic conditions (e.g., 50% TFA). thieme-connect.comwikipedia.org This allows for the removal of more acid-labile groups while TBDPS remains intact. researchgate.net | |

| Bromine in Methanol | Reflux | A selective method for cleaving TBDPS ethers in the presence of other protecting groups. thieme-connect.com | |

| Selectfluor | Microwave, MeCN/H₂O | Allows for chemoselective cleavage of alkyl TBDPS ethers in the presence of aryl silyl ethers. organic-chemistry.orgacs.org | |

| Sodium Tetrachloroaurate(III) | Methanol | Catalytic method that allows selective deprotection of aliphatic TBS ethers in the presence of TBDPS ethers. thieme-connect.com | |

| LiOAc | DMF | Catalyzes the chemoselective deprotection of aryl TBDPS ethers while aliphatic ones are preserved. acs.org |

Participation in Advanced Carbon-Carbon Bond Forming Reactions

Beyond its role in protection chemistry, this compound and its derivatives are implicated in more advanced synthetic methodologies, including carbon-carbon bond forming reactions.

Recent advances in catalysis have demonstrated the enantioselective allylation of acetylenic ketones through a 2-propanol-mediated reductive coupling process. nih.gov In these transformations, an iridium catalyst facilitates the reaction between an allyl acetate (B1210297) and an acetylenic ketone. While the primary product is the corresponding tertiary propargyl alcohol, it has been noted that in lower-yielding instances of these reactions, unreacted ketone is recovered along with trace quantities of this compound. nih.gov This observation suggests that the silanol or a related silyl species can be involved, potentially through side reactions or as a byproduct from silyl-containing reagents or intermediates used in the broader synthetic context of natural product synthesis. sci-hub.seunit.no Reductive coupling reactions represent a powerful strategy for C-C bond formation, directly linking two electrophilic partners with the aid of a metal catalyst and a terminal reductant. rsc.orgnih.gov The involvement of silanols in such advanced systems highlights their complex and sometimes subtle roles in modern organic synthesis.

Role in Complex Polycyclic Aromatic Compound Syntheses

The tert-butyldiphenylsilyl (TBDPS) group, which yields this compound upon cleavage, serves as a crucial protecting group for hydroxyl functionalities in the multi-step synthesis of complex polycyclic aromatic hydrocarbons (PAHs). Its significant steric bulk and electronic properties render it exceptionally stable across a wide range of reaction conditions, particularly acidic environments where other common silyl ethers like tert-butyldimethylsilyl (TBDMS) ethers would be cleaved. wikipedia.orgcdnsciencepub.com This stability is paramount in syntheses requiring numerous transformations on a molecule before the final deprotection of a hydroxyl group.

A salient example is found in the synthesis of fully fused, boron-doped polycyclic aromatic hydrocarbons. In one synthetic strategy, a t-butyldiphenylsilyl (TBDPS)-protected, boron-doped PAH was synthesized to facilitate late-stage functionalization. nih.govrsc.org This TBDPS-protected intermediate is stable enough to undergo further reactions, such as the introduction of side chains, which might otherwise be incompatible with a free hydroxyl group. nih.gov The final step in such a sequence is the deprotection of the TBDPS ether, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), to liberate the target hydroxylated PAH and release this compound as a byproduct. cdnsciencepub.comnih.gov The robustness of the TBDPS group thus allows for greater synthetic flexibility and the construction of highly complex, functionalized aromatic architectures that would be otherwise difficult to access.

Influence of Hydrogen Bonding Interactions on Silanol Reactivity and Self-Assembly

The hydroxyl group of this compound, and silanols in general, is a potent hydrogen bond donor and acceptor, profoundly influencing the compound's structure, reactivity, and aggregation behavior. researchgate.netusu.edu In the solid state, these hydrogen bonding interactions drive the self-assembly of individual silanol molecules into ordered supramolecular structures.

X-ray crystallography has revealed that this compound crystallizes with four independent molecules in the asymmetric unit (Z' = 4). nih.gov These four molecules organize into a distinct motif through hydrogen bonds that connect the silanol (Si-O-H) groups, demonstrating a clear example of self-assembly. nih.gov This propensity to form ordered assemblies is a general feature of silanols and is critical in processes like sol-gel chemistry, where the condensation of silanols to form siloxane (Si-O-Si) bonds is preceded by the formation of hydrogen-bonded intermediates such as cyclic oligomers. pnas.orgcsic.es The specific geometry of these hydrogen-bonded networks dictates the short-range organization of materials derived from them. researchgate.net

The table below summarizes the key structural feature of this compound's self-assembly in the solid state.

| Feature | Description | Reference |

| Crystal System | Triclinic | nih.gov |

| Asymmetric Unit | 4 independent molecules (Z' = 4) | nih.gov |

| Primary Interaction | Hydrogen bonding between silanol (Si-O-H) groups | nih.gov |

| Resulting Motif | A pseudotetragonal arrangement of the four molecules | nih.gov |

| Overall Structure | Infinite assemblies propagating along the crystallographic a-axis | nih.gov |

Autocatalytic Phenomena and Their Impact on Reaction Kinetics and Selectivity

Autocatalysis is a phenomenon where a reaction product acts as a catalyst for the same reaction, often leading to a characteristic sigmoidal reaction rate profile. While not extensively documented specifically for this compound, the potential for autocatalysis exists in reactions that produce it, such as the hydrolysis of tert-butyldiphenylsilyl ethers. Silanols are weakly acidic and can, in principle, catalyze their own formation by protonating the ether oxygen, facilitating cleavage.

Studies on analogous systems, such as the dehydration of tert-butanol (B103910) in near-critical water, show that the alcohol product can indeed autocatalyze the reaction through an E1 mechanism. hawaii.edu However, the occurrence of autocatalysis is highly dependent on the specific substrates and reaction conditions. For instance, kinetic studies of the hydrolysis of certain alkoxydisiloxanes to their corresponding silanols showed no significant evidence of autocatalysis by the silanol product. nsf.gov This suggests that while plausible, autocatalysis by this compound is not a universal feature of its formation and is contingent on factors like solvent, temperature, and the specific mechanism of silyl ether cleavage. If present, autocatalysis can significantly impact reaction kinetics by creating an induction period followed by rapid acceleration, which can in turn affect the selectivity of reactions in complex chemical systems.

Involvement in Radical Processes and Group Transfer Reactions

This compound and its related silyl radical are known to participate in radical-mediated transformations, including group transfer reactions. The tert-butyldiphenylsilyl radical (t-BuPh2Si•) can be generated and involved in various synthetic sequences.

One prominent example is in PhSeSiR3-catalyzed group transfer radical reactions (where R = tert-butyldiphenyl). cmu.edu In these systems, a silyl radical can be generated via photoinduced electron transfer (PET). While the primary pathway involves the silyl radical reacting with alkyl phenylselenides to propagate a radical chain, competing side reactions can occur. Under certain conditions, particularly in the presence of trace oxygen, the tert-butyldiphenylsilyl radical can be trapped to ultimately form this compound as a stable byproduct. cmu.edu

Furthermore, direct syntheses of silanols, including sterically hindered ones, can proceed through radical pathways. A photoinduced method for synthesizing silanols from hydrosilanes has been developed that operates via the generation of a chlorine radical (Cl•). nih.gov The proposed mechanism involves the formation of a silyl radical cation intermediate which subsequently leads to the silanol product. nih.gov The silanol has also been noted as a component in certain radical allylation reactions. ucc.ie These examples underscore the role of the this compound scaffold in radical processes, where it can be either a target molecule or a byproduct derived from the highly reactive tert-butyldiphenylsilyl radical.

The table below details a reaction where this compound is formed as a product in a radical process.

| Reaction Type | Reactants | Key Intermediate | Product | Reference |

| Selenosilylation Side Reaction | Enone, Phenylselenyl(tert-butyldiphenyl)silane, Oxygen | tert-Butyldiphenylsilyl radical (t-BuPh2Si•) | This compound | cmu.edu |

| Photoinduced Oxidation | tert-Butyldiphenylsilane, O2, Visible Light, Cl• source | Silyl radical cation | This compound | nih.gov |

Catalytic Applications and Mechanistic Insights of Tert Butyldiphenylsilanol Based Systems

Homogeneous Catalysis by Silicon-Centered Molecular Catalysts

Triarylsilanols have emerged as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. nih.govacs.orgresearchgate.netresearchgate.net Their catalytic activity was identified after screening various silicon-containing compounds, including silanols, silanediols, and disiloxanediols. nih.govacs.orgresearchgate.netresearchgate.net

Direct Amidation of Carboxylic Acids with Amines

tert-Butyldiphenylsilanol and other triarylsilanols have demonstrated catalytic activity in the direct formation of amides from carboxylic acids and amines, a process that avoids the need for stoichiometric activating agents. nih.govacs.orgresearchgate.netresearchgate.net

The mechanism of triarylsilanol-catalyzed direct amidation is thought to proceed through the formation of a silyl (B83357) ester as a key intermediate. nih.govresearchgate.net This silyl ester is generated from the reaction of the carboxylic acid with the silanol (B1196071). However, the stoichiometric reaction of a pre-formed silyl ester with an amine does not directly lead to the amide product. Instead, it results in the immediate formation of a silanaminium carboxylate salt. nih.govresearchgate.net

This observation has led to a more nuanced mechanistic proposal where the catalytically active species interact with both the amine and the carboxylic acid. The silyl ester, once formed, can react with the amine to generate the silanaminium carboxylate salt. nih.govresearchgate.net This salt is in equilibrium with the silyl ester and the amine. The amide product is then formed from the productive attack of the amine on the activated acyl carbon of the silyl ester. nih.govacs.org Catalytic quantities of the silyl ester, the silanaminium salt, or a silyl amine have all been shown to yield similar levels of conversion as the parent triphenylsilanol (B1683266), supporting their roles as intermediates in the catalytic cycle. nih.gov

The proposed catalytic cycle can be summarized as follows:

Activation of the carboxylic acid by the silanol to form a silyl ester.

Reaction of the silyl ester with the amine to form a silanaminium carboxylate salt.

Nucleophilic attack of the amine on the silyl ester to form the amide and regenerate the silanol catalyst.

The stability of triarylsilanol catalysts is a critical factor influencing their effectiveness in direct amidation reactions. A primary pathway for catalyst decomposition is the condensation of the silanol to form a catalytically inactive disiloxane (B77578). nih.govacs.org The extent of this decomposition is correlated with the basicity of the amine used in the reaction. nih.govacs.org More basic amines lead to more significant catalyst depletion. nih.govacs.org

Furthermore, the acid and amine appear to act in concert to facilitate catalyst decomposition. nih.govacs.org This is particularly problematic in reactions involving secondary amines, which are generally more basic and less reactive than primary amines. The slow conversion to tertiary amides leads to prolonged exposure of the catalyst to high concentrations of both acid and base, exacerbating catalyst decomposition. nih.govacs.org For instance, in the amidation of phenylacetic acid, catalyst depletion was observed to be 39% with 4-methylbenzylamine, 49% with morpholine, and 52% with N-methylbenzylamine after 8 hours, while with the less basic aniline, depletion was only 13%. acs.org

Electron-withdrawing substituents on the aryl groups of the silanol can increase catalytic activity, but can also lead to increased catalyst decomposition. nih.gov For example, tris(trifluorophenyl)silanol, while showing high conversion, resulted in complete catalyst decomposition. nih.gov

Kinetic studies of triarylsilanol-catalyzed amidation have revealed complex behavior, most notably the presence of product inhibition. nih.govacs.orgresearchgate.net The amide product can act as a Lewis base and interact with the Lewis acidic silicon center of the catalyst, thereby inhibiting the reaction. nih.govacs.org This inhibition is a common phenomenon in reactions catalyzed by Lewis acids. acs.orgosti.gov

Significantly, tertiary amides have been found to be more potent inhibitors than secondary amides. nih.govacs.orgresearchgate.net This reinforces the inherently lower reactivity of secondary amines in these reactions. nih.govacs.org For example, in the amidation of phenylacetic acid, the addition of the anilide product (a secondary amide) was more inhibitory than the product from a primary amine, and tertiary amide products were even more strongly inhibitory. nih.govacs.orgnih.gov This product inhibition can lead to significant errors in the determination of kinetic parameters if not properly accounted for. osti.gov

Reaction progress kinetic analysis (RPKA) has been a valuable tool in elucidating these complex kinetics, allowing for the differentiation between catalyst decomposition and product inhibition. researchgate.net The observation of product inhibition highlights the importance of considering the entire reaction system, not just the initial reactants and catalyst, when evaluating catalytic performance. osti.govmdpi.com

Enantioselective Dehydrogenative Si-O Coupling for Silicon-Stereogenic Siloxanes

While not directly involving this compound as a catalyst itself, the principles of silicon-centered catalysis extend to the synthesis of chiral silicon compounds. A notable example is the rhodium-catalyzed enantioselective dehydrogenative Si-O coupling of dihydrosilanes with silanols to produce silicon-stereogenic siloxanes. nih.govacs.orgorganic-chemistry.org This reaction provides a direct route to highly functionalized chiral siloxanes with excellent stereocontrol. nih.govacs.orgorganic-chemistry.org

Exploration of Substrate Scope and Chiral Induction Principles

The rhodium-catalyzed enantioselective dehydrogenative Si-O coupling has been shown to have a broad substrate scope, accommodating various dihydrosilanes and silanols. acs.orgorganic-chemistry.org This versatility allows for the synthesis of a wide range of chiral siloxanes. acs.orgorganic-chemistry.org The key to achieving high enantioselectivity lies in the use of chiral ligands in conjunction with the rhodium catalyst. thieme-connect.comorganic-chemistry.org

The principle of chiral induction in this system relies on the creation of a chiral environment around the rhodium center by the ligand. This chiral environment dictates the facial selectivity of the Si-H bond activation and subsequent Si-O bond formation, leading to the preferential formation of one enantiomer of the silicon-stereogenic siloxane. thieme-connect.comresearchgate.net Mechanistic studies suggest that the reaction proceeds through an oxidative addition and reductive elimination pathway. organic-chemistry.org

This methodology has also been extended to the coupling of dihydrosilanes with alcohols to form silicon-stereogenic alkoxysilanes. nih.govacs.orgorganic-chemistry.org The resulting chiral siloxanes and alkoxysilanes have potential applications in the development of new chiral materials, including those with circularly polarized luminescence (CPL) activity. nih.govacs.orgorganic-chemistry.org

Interactive Data Table: Catalyst Depletion in Amidation Reactions

| Amine | Catalyst Depletion (%) after 8h |

| 4-methylbenzylamine | 39 |

| Morpholine | 49 |

| N-methylbenzylamine | 52 |

| Aniline | 13 |

Ligand and Catalyst Design for Enantiocontrol

The quest for enantiomerically pure compounds is a significant driver in modern synthetic chemistry. The design of chiral ligands and catalysts is central to achieving high levels of enantiocontrol. In this context, systems based on this compound have been explored for their potential in asymmetric catalysis.

The development of new chiral catalysts is crucial for enhancing the efficiency and selectivity of asymmetric reactions. nih.gov While the traditional approach involves modifying a single chiral ligand, this can be a time-consuming process with no guarantee of success. nih.gov An alternative strategy, known as the "chiral-at-metal" approach, utilizes achiral ligands to create a chiral environment solely at the metal center. rsc.org This simplifies the catalyst structure and opens new avenues for catalyst design. rsc.org

In the realm of enantioselective synthesis, this compound has been employed as a substrate in rhodium-catalyzed reactions to produce silicon-stereogenic alkoxysilanes and siloxanes. thieme-connect.com For instance, in the dehydrogenative Si-O coupling of dihydrosilanes with alcohols and silanols, a Rh(I) catalyst paired with a Josiphos ligand has demonstrated high enantioselectivity. thieme-connect.com this compound, along with other silanols, proved to be a competent substrate in these reactions, yielding the desired products with excellent enantiomeric excesses (ee). thieme-connect.com

Furthermore, the strategic installation of a tert-butyldiphenylsilyl (TBDPS) group on a substrate has been shown to be effective in achieving high enantioselectivity in silver-catalyzed C-H amination reactions. nih.gov This approach, which led to the synthesis of γ-alkynyl γ-aminoalcohols, highlights the role of the bulky silyl group in directing the stereochemical outcome of the reaction. nih.gov The design of a novel bis(oxazoline) (BOX) ligand was also instrumental in the success of this protocol. nih.gov

Table 1: Enantioselective Reactions Involving this compound or its Derivatives

| Reaction | Catalyst System | Substrate/Reagent | Product | Enantiomeric Excess (ee) |

| Dehydrogenative Si-O Coupling | [Rh(cod)Cl]₂ / Josiphos L4 | tert-Butylphenylsilane and Dimethyl(phenyl)silanol | Chiral Siloxane | 99% |

| Dehydrogenative Si-O Coupling | [Rh(cod)Cl]₂ / Josiphos L4 | Various Dihydrosilanes and this compound | Si-stereogenic Siloxane | 92-97% |

| Propargylic C-H Amination | Silver / (S,S)-tBu-BOX Ligand | Carbamate ester with TBDPS group | γ-alkynyl γ-aminoalcohol | 99% |

Role as a Ligand or Additive in Transition Metal-Catalyzed Processes

Beyond its direct involvement in creating chiral centers, this compound can also function as a crucial ligand or additive in various transition metal-catalyzed reactions. Its presence can significantly influence the reactivity and selectivity of the catalytic system.

For example, in gallium trichloride (B1173362) (GaCl₃)-promoted diethynylation of 1,4-enynes and 1,4-diynes, the addition of this compound, along with 2,6-di(tert-butyl)-4-methylpyridine, was found to considerably improve product yields. acs.org It is proposed that the silanol helps to reduce the decomposition of both the substrates and the products. acs.org The structure and amount of the silanol can be utilized to control the reactivity of the GaCl₃ catalyst. acs.org

The versatility of silanols as catalysts has also been demonstrated in the direct amidation of carboxylic acids. acs.org While the primary focus of this research was on triarylsilanols, this compound was synthesized and used as a reference compound. acs.org The study revealed that electronically differentiated triarylsilanols can act as effective catalysts, with their activity being influenced by the electronic nature of the aryl substituents. acs.org

Development of Catalytic Cycles and Identification of Rate-Determining Steps

In the context of this compound-related catalysis, computational and experimental studies are employed to elucidate reaction mechanisms. For instance, in the silver-catalyzed propargylic C-H amination, a proposed mechanistic pathway involves several key steps. nih.gov It begins with ligand exchange between the nitrene precursor and the oxidant to form an iminoiodinane species. nih.gov This is followed by the reaction with the chiral Ag(I) catalyst to generate a silver-nitrene complex. nih.gov Density functional theory (DFT) calculations have been used to model the transition states of the hydrogen atom transfer (HAT) step to understand the origin of enantioselectivity. nih.gov

In the study of triarylsilanol-catalyzed amidation, a plausible mechanism supported by computational studies was proposed. acs.org It is suggested that the reaction proceeds through the formation of a triaryl silyl ester as a putative intermediate. acs.org The research also indicated that product inhibition can occur, with tertiary amides being more inhibitory than secondary amides. acs.org Furthermore, catalyst decomposition was observed to be more severe when both the carboxylic acid and the amine were present, particularly with more basic amines. acs.org

Advanced Mechanistic Investigations and Computational Studies of Tert Butyldiphenylsilanol Chemistry

Experimental Mechanistic Probes

Experimental techniques are indispensable for gathering empirical evidence about the course of a reaction. By systematically altering reaction conditions and employing specialized analytical methods, chemists can uncover the step-by-step molecular transformations involving tert-butyldiphenylsilanol.

Control experiments are fundamental to mechanistic investigation, designed to isolate and test the role of individual components and conditions in a chemical reaction. For reactions involving this compound, such as its use as a protecting group for alcohols, control experiments can confirm the necessity of a specific reagent for the reaction to proceed. For instance, in the deprotection of a tert-butyldiphenylsilyl (TBDPS) ether, omitting the fluoride (B91410) source (e.g., TBAF) or the acidic/basic catalyst would serve as a negative control. If the reaction does not proceed, it confirms the essential role of that reagent in the cleavage of the Si-O bond. organic-chemistry.orgmasterorganicchemistry.com

Reaction profiling involves monitoring the concentration of reactants, intermediates, and products over time. This data provides a kinetic profile of the reaction, revealing information about reaction rates, the presence of induction periods, or the formation of stable intermediates. For example, monitoring the hydrolysis of this compound's precursor, tert-butyldiphenylsilyl chloride, would show the disappearance of the chloride and the appearance of the silanol (B1196071), followed by its potential condensation to a disiloxane (B77578), with each step having a distinct rate. researchgate.net

Table 1: Hypothetical Control Experiments for TBDPS Ether Deprotection

| Experiment | Reagents | Conditions | Expected Outcome | Mechanistic Insight |

| 1 (Standard) | TBDPS-protected alcohol, TBAF | THF, 25°C | Complete deprotection | Establishes baseline reactivity. |

| 2 (Control) | TBDPS-protected alcohol | THF, 25°C | No reaction | Confirms TBAF is essential for cleavage. |

| 3 (Control) | TBDPS-protected alcohol, TBAF | Anhydrous THF, 25°C | Slow or no reaction | Indicates water is involved in the mechanism (hydrolysis). |

Some reactions involving silicon compounds can proceed through radical pathways, especially under thermal or photochemical conditions or in the presence of radical initiators like peroxides. wikipedia.org Radical trapping experiments are designed to detect the presence of short-lived radical intermediates. In these experiments, a "radical trap," a molecule that reacts readily with radicals to form a stable, detectable product, is added to the reaction mixture.

If a reaction involving this compound were suspected to involve a silyl (B83357) radical (Ph₂ (t-Bu)Si•) or an oxygen-centered radical (Ph₂ (t-Bu)SiO•), a common trapping agent like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) could be introduced. The formation of a stable adduct between the transient radical and TEMPO, which can be identified by mass spectrometry or NMR, would provide strong evidence for a radical mechanism. For example, in the thermal decomposition of di-tert-butyl peroxide in the presence of a silane (B1218182), the resulting tert-butoxyl radicals can abstract a hydrogen from the silane to generate a silyl radical, a process that could be confirmed by trapping experiments. rsc.org

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. By replacing an atom with one of its heavier, non-radioactive isotopes (like replacing ¹⁶O with ¹⁸O), its final position in the product molecules can be determined using mass spectrometry.

In the context of this compound chemistry, ¹⁸O-labeling experiments are particularly insightful for studying hydrolysis and condensation reactions. For instance, to investigate the mechanism of silanol condensation, one could react ¹⁸O-labeled this compound with an unlabeled molecule. The location of the ¹⁸O label in the resulting disiloxane and the water byproduct would reveal which oxygen atom is eliminated during the reaction. A study on a silicon-stereogenic silanol using ¹⁸O-labeled water revealed a hidden exchange of oxygen atoms between the silanol and water that occurred without changing the silicon atom's stereochemistry. researchgate.net A similar experiment on this compound could elucidate the dynamics of oxygen exchange at the silicon center. acs.org

Table 2: Isotopic Labeling Experiment for Silanol Condensation

| Reactant 1 | Reactant 2 | Product Monitored | Potential Finding |

| Ph₂(t-Bu)Si-¹⁸OH | Ph₂(t-Bu)Si-OH | Disiloxane: [Ph₂(t-Bu)Si]₂O | If disiloxane is ¹⁸O-labeled, it suggests one silanol acts as a nucleophile while the other's -OH is the leaving group. |

| Ph₂(t-Bu)Si-¹⁸OH | Ph₂(t-Bu)Si-OH | Water: H₂O | If the water byproduct is H₂¹⁸O, it indicates the oxygen from one silanol combines with the proton of another. |

Reaction Progress Kinetic Analysis (RPKA) is a method for rapidly obtaining detailed kinetic information from a minimal number of experiments. researchgate.net Unlike traditional methods that require keeping one reactant in large excess, RPKA analyzes concentration changes under synthetically relevant conditions where multiple reactant concentrations change simultaneously. By plotting reaction rate versus reactant concentration, one can determine reaction orders and identify phenomena like catalyst deactivation or product inhibition. researchgate.net

For a reaction utilizing this compound, such as its condensation catalyzed by an acid, RPKA could be employed by continuously monitoring the concentration of the silanol using in-situ IR or NMR spectroscopy. A series of experiments with different initial concentrations of the silanol and catalyst would allow for the construction of graphical rate equations, providing a comprehensive kinetic profile of the reaction.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens to view reaction mechanisms at the atomic level, offering insights into structures and energies of transient species like transition states that are often impossible to observe experimentally.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a standard tool for investigating reaction mechanisms. DFT can be used to calculate the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. mdpi.com

For reactions involving this compound, DFT calculations can elucidate the energetics of various possible pathways. For example, in the hydrolysis of a silyl ether to form this compound, DFT can be used to compare the activation energies of different proposed mechanisms, such as those involving associative or dissociative pathways at the silicon center. aip.org Calculations can model the geometry of the transition state, showing the bond-breaking and bond-forming processes, and compute the associated energy barrier (activation energy). These theoretical activation energies can then be compared with experimental kinetic data to validate the proposed mechanism. DFT studies on related silanols and disiloxanes have successfully calculated reaction enthalpies and deprotonation energies, demonstrating the method's applicability to understanding the fundamental reactivity of the Si-O-H group. researchgate.netacs.org

Table 3: Representative DFT-Calculated Energy Profile for Silanol Hydrolysis

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactants | Silanol + H₂O | 0.0 |

| TS1 | Transition state for water association | +15.2 |

| Intermediate | Pentacoordinate silicon species | +5.7 |

| TS2 | Transition state for proton transfer | +12.5 |

| Products | Hydrated Silanol complex | -2.3 |

(Note: Data is hypothetical and for illustrative purposes based on typical values for silanol reactions.)

Modeling of Non-Covalent Interactions (e.g., Hydrogen Bonding) and Their Energetic Contributions

Computational modeling provides profound insights into the non-covalent interactions that govern the behavior of this compound. These interactions, although individually weak, collectively influence the compound's structure, aggregation, and role in chemical processes usf.eduescholarship.org. Quantum chemistry tools are essential for studying these phenomena, especially in complex systems where experimental characterization is challenging rsc.orgresearchgate.net.

The primary non-covalent interaction involving this compound is hydrogen bonding, facilitated by its hydroxyl (-OH) group. The silanol acts as a hydrogen bond donor, interacting with Lewis basic sites. Computational studies on analogous molecules, such as triphenylsilanol (B1683266) and tert-butanol (B103910), have elucidated the nature of these interactions. In solid triphenylsilanol, for instance, molecules arrange into tetrameric units held together by O-H···O hydrogen bonds researchgate.net. Similarly, investigations of tert-butanol show that hydrogen bonds persist even in the supercritical state, with the fluid consisting mainly of small oligomers nih.govresearchgate.net.

Theoretical models are used to calculate the energetic contributions of these hydrogen bonds. Methods like Density Functional Theory (DFT) and high-level ab initio calculations such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed to determine interaction energies with high accuracy nih.gov. These calculations can quantify the strength of the O-H···O bond and other weaker interactions, such as C-H···π interactions between the tert-butyl or phenyl groups and other molecules. For example, studies on related systems have shown that C-H anion hydrogen bonding can significantly influence molecular properties nih.gov. The energy of a typical hydrogen bond is in the range of 0.5–3 kcal/mol, but the cumulative effect of multiple interactions can be substantial escholarship.org.

The table below presents typical energetic contributions for various non-covalent interactions relevant to this compound, as determined by computational methods.

| Interaction Type | Interacting Groups | Typical Energy (kcal/mol) | Computational Method Example |

| Hydrogen Bonding | Si-O-H ··· O/N | 3 - 8 | DFT, CCSD(T) |

| π-π Stacking | Phenyl ··· Phenyl | 1 - 3 | SAPT, MP2 |

| C-H···π Interaction | C-H (tert-butyl/phenyl) ··· Phenyl | 0.5 - 2 | DFT-D, M06-2X |

| van der Waals | All atoms | 0.1 - 1 | Molecular Mechanics, DFT-D |

Note: The energy values are illustrative and can vary significantly based on the specific molecular environment, geometry, and computational level of theory.

Conformational Analysis and Investigation of Steric Hindrance Effects on Reactivity

The reactivity of this compound is profoundly influenced by its three-dimensional structure, which is dominated by the steric bulk of the tert-butyl and diphenyl substituents attached to the central silicon atom. Conformational analysis, aided by computational chemistry, is critical for understanding how these steric factors control the accessibility of the reactive hydroxyl group and the silicon center.

The tert-butyl group is exceptionally bulky, a property that dictates the conformational preferences in many molecules. In substituted cyclohexanes, for example, a tert-butyl group overwhelmingly favors the equatorial position to avoid destabilizing 1,3-diaxial interactions, with an energetic penalty for the axial position of approximately 22.8 kJ/mol (or ~5.4 kcal/mol) libretexts.org. While this compound is acyclic, the same principle of minimizing steric repulsion applies unina.it. The rotation around the Si-C(tert-butyl) and Si-Ph bonds is significantly hindered.

Computational methods are used to map the potential energy surface of the molecule by calculating the energy as a function of key dihedral angles. This analysis reveals the lowest energy (most stable) conformations and the energy barriers to rotation between different conformers. The steric strain in different conformations can be quantified, showing that conformers minimizing the interactions between the bulky substituents are heavily favored upenn.edu.

The table below summarizes key findings from a hypothetical conformational analysis of this compound, highlighting the energetic consequences of steric hindrance.

| Parameter | Description | Calculated Value (kcal/mol) | Implication |

| Rotational Barrier (Si-Ct-Bu) | Energy required to rotate the tert-butyl group. | > 10 | The tert-butyl group is essentially locked in a staggered conformation relative to the phenyl groups. |

| Rotational Barrier (Si-Ph) | Energy required to rotate a phenyl group. | 4 - 6 | Phenyl groups adopt a propeller-like arrangement to minimize clashes, but rotation is more feasible than for the t-butyl group. |

| Steric Strain Energy | Additional energy in a sterically crowded (e.g., eclipsed) conformer relative to the minimum energy conformer. | 8 - 15 | High-energy conformers are sparsely populated, effectively shielding the silicon center. |

This significant steric hindrance has direct consequences for reactivity. The bulky groups create a "cone" of inaccessibility around the silicon atom, which can hinder the approach of nucleophiles or electrophiles. This steric shielding dictates that reactions involving this compound will be highly sensitive to the size and shape of the reacting partner, a factor that can be exploited to achieve selectivity.

Computational Prediction of Reactivity and Selectivity in this compound-Mediated Transformations

Computational chemistry serves as a powerful predictive tool for understanding and forecasting the outcome of chemical reactions involving this compound. By modeling reaction pathways, chemists can predict both reactivity (how fast a reaction occurs) and selectivity (which product is favored) before conducting experiments. Density Functional Theory (DFT) is a particularly common method for these investigations due to its balance of accuracy and computational cost nih.gov.

In the context of this compound-mediated transformations, such as its use as a protecting group for alcohols, computational models can be used to predict which hydroxyl group in a polyol will be selectively silylated. This is achieved by calculating the activation energies (the energy barriers) for the reaction at each potential site. The reaction pathway with the lowest activation energy is predicted to be the major pathway, leading to the principal product.

These calculations integrate both electronic and steric effects.

Electronic Effects : The electron-withdrawing nature of the phenyl groups and the electron-donating nature of the tert-butyl group influence the electrophilicity of the silicon atom. Global reactivity descriptors, such as chemical potential, molecular hardness, and the electrophilicity index, can be calculated to quantify the molecule's intrinsic reactivity nih.gov.

Steric Effects : As detailed in the previous section, the immense steric bulk around the silicon atom is a dominant factor. The transition state (TS) of the reaction is modeled, and its energy is calculated. A sterically hindered reaction site will lead to a high-energy, unstable transition state, and thus a high activation energy. Computational studies on other sterically demanding systems have successfully explained observed selectivity by analyzing the distortion energy required to reach the transition state nih.gov.

The following table provides a hypothetical example of using DFT to predict the regioselectivity of a silylation reaction of a diol substrate using this compound.

| Reaction Site | Substrate Hydroxyl Group | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |

| A | Primary (1°) Alcohol (less hindered) | 22.5 | Yes |

| B | Secondary (2°) Alcohol (more hindered) | 26.8 | No |

In this example, the computational model predicts that the silylation of the primary alcohol is kinetically favored due to a lower activation energy barrier, a direct consequence of reduced steric hindrance in the reaction's transition state. Such predictive studies are invaluable for designing synthetic routes that are both efficient and selective.

Q & A

Q. What interdisciplinary approaches leverage this compound’s properties in materials science and biochemistry?

- Methodological Answer : In materials science, explore its use as a surface modifier in nanoparticles (characterized via XPS or AFM). In biochemistry, study its interactions with proteins using fluorescence quenching assays. Cross-disciplinary hypotheses should align with frameworks like biomimetic silicification theories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.